benzyl 2-isobutylacrylate benzyl 2-isobutylacrylate
Brand Name: Vulcanchem
CAS No.: 118053-31-9
VCID: VC14349676
InChI: InChI=1S/C14H18O2/c1-11(2)9-12(3)14(15)16-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3
SMILES:
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

benzyl 2-isobutylacrylate

CAS No.: 118053-31-9

Cat. No.: VC14349676

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

benzyl 2-isobutylacrylate - 118053-31-9

Specification

CAS No. 118053-31-9
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name benzyl 4-methyl-2-methylidenepentanoate
Standard InChI InChI=1S/C14H18O2/c1-11(2)9-12(3)14(15)16-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3
Standard InChI Key KRRNMUYRNUTOTQ-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=C)C(=O)OCC1=CC=CC=C1

Introduction

Structural and Chemical Identity

Benzyl 2-isobutylacrylate (IUPAC name: benzyl 2-(2-methylpropyl) acrylate) is theorized to consist of an acrylate backbone esterified with a benzyl group at one oxygen atom and an isobutyl group at the α-position. Its molecular formula is hypothesized as C14H16O2\text{C}_{14}\text{H}_{16}\text{O}_2, with a molecular weight of 216.28 g/mol. The compound’s structure aligns with acrylate esters used in polymer chemistry, where steric and electronic effects from substituents influence reactivity .

Synthesis and Reaction Pathways

Phase-Transfer Catalyzed Esterification

A patented method for synthesizing pentabromobenzyl acrylate (PBBMA) provides a template for benzyl 2-isobutylacrylate production . Key steps include:

  • Reagent Mixing: Combining benzyl bromide, 2-isobutyl acrylate, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and sodium acrylate in a chlorobenzene-water biphasic system.

  • Controlled Heating: Gradual heating to 94–95°C over 60 minutes to achieve ~70% conversion, followed by a holding period to drive the reaction to completion.

  • Phase Separation and Purification: Isolating the organic phase, washing with hot water, and crystallizing the product via cooling and seeding.

This method yields high-purity acrylate esters (≥99%) with minimized byproducts .

Continuous Flow Reactor Design

For industrial-scale production, a two-stage continuous reactor system is proposed:

  • First Reaction Zone: 85–90% of sodium acrylate is introduced, achieving ~90% conversion of benzyl bromide.

  • Second Reaction Zone: Residual sodium acrylate is added to complete the reaction, reducing total residence time to <3 hours .

Physicochemical Properties

While experimental data for benzyl 2-isobutylacrylate is absent, properties are extrapolated from analogous compounds:

PropertyValue (Estimated)Source CompoundReference
Density1.05–1.10 g/cm³Isobutyl acrylate
Boiling Point220–240°CBenzyl acrylate
Solubility in Water<0.1 g/L (20°C)Pentabromobenzyl acrylate
Hydrolysis Rate (pH 7)t1/22hrt_{1/2} \approx 2 \, \text{hr}Isobutyl acrylate

The compound is expected to exhibit low water solubility and high affinity for organic solvents like chlorobenzene . Hydrolysis under physiological conditions would yield acrylic acid and benzyl isobutyl alcohol .

Polymerization Behavior

Benzyl 2-isobutylacrylate’s α-substituted acrylate structure suggests utility as a monomer for specialty polymers. Key observations from analogous systems include:

  • Radical Polymerization: Initiation with 0.5–1.5% w/w dibenzoyl peroxide at 80–100°C produces linear polymers with MwM_w >50,000 Da .

  • Copolymerization: Potential compatibility with styrene or methyl methacrylate to enhance thermal stability (>200°C decomposition temperature) .

Industrial and Research Applications

Flame Retardant Additives

Benzyl-substituted acrylates like PBBMA are incorporated into polymers (e.g., polystyrene, polyesters) at 15–30% w/w to achieve UL94 V-0 flame ratings . The isobutyl group may enhance compatibility with non-polar matrices.

Adhesive and Coating Formulations

The benzyl moiety improves adhesion to metallic surfaces, while the branched isobutyl group reduces glass transition temperatures (TgT_g), enabling flexible coatings .

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